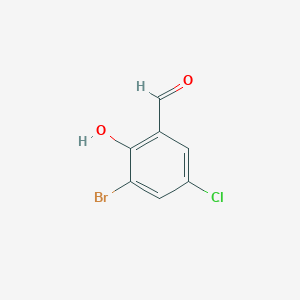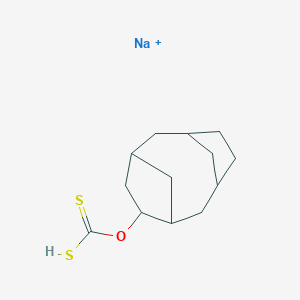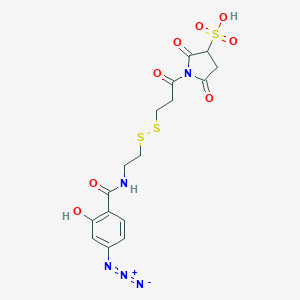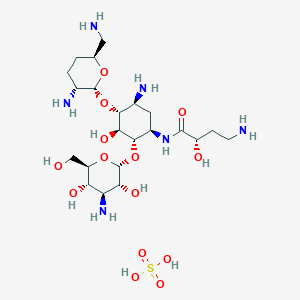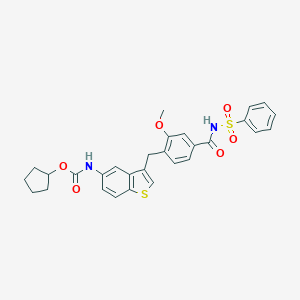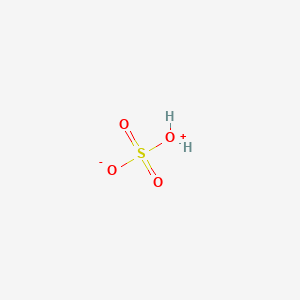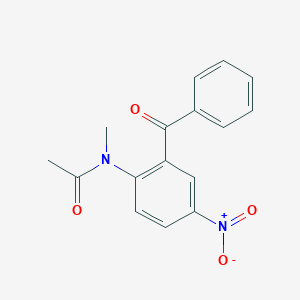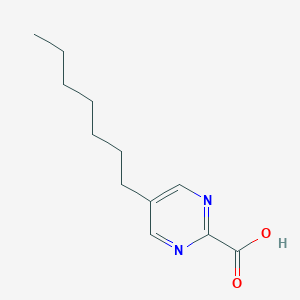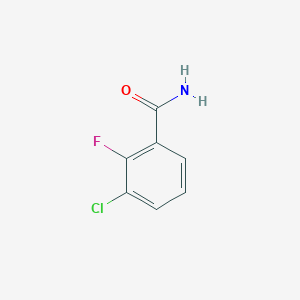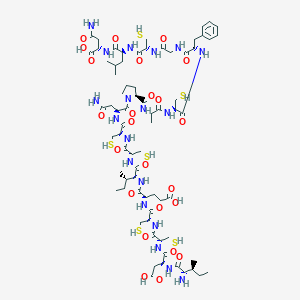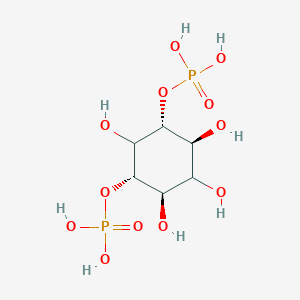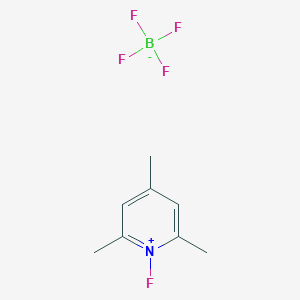
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate
Overview
Description
Synthesis Analysis
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate can be synthesized using a method involving the treatment of 2,4,6-trimethylpyridine with NaBF4 in CH3CN at -40°C and treating this solution with fluorine diluted in nitrogen. This process yields a beige powder form of the compound (Zgonnik, Mazières, & Plaquevent, 2010).
Molecular Structure Analysis
The molecular structure of related compounds, such as N-fluoropyridinium trifluoromethanesulfonate, which shares some similarities with 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate, has been studied. These studies have revealed N-F bond lengths, providing insights into the structural aspects of these types of compounds (Banks, Besheesh, & Pritchard, 2003).
Chemical Reactions and Properties
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate is known for its role as a reactive and easy-to-handle electrophilic fluorinating reagent, useful for preparing various organofluorine compounds (Zgonnik, Mazières, & Plaquevent, 2010). This characteristic underlines its significant role in chemical reactions involving fluorination.
Physical Properties Analysis
The compound is stable under specific conditions, with a melting point range of 215-217°C. It is soluble in CH3CN, CH2Cl2, THF, Et2O, and is supplied in beige powder form. It's important to handle it with care to avoid contact with skin and eyes, and it should be stored in a cool, dry, and well-ventilated place (Zgonnik, Mazières, & Plaquevent, 2010).
Chemical Properties Analysis
Detailed chemical properties analysis of 1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate specifically is limited in the available literature. However, related compounds have been studied for their electrophilic fluorination capabilities, providing insights into the chemical behavior of this class of compounds (Banks et al., 2003).
Scientific Research Applications
“1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate” is a chemical compound used in various scientific fields, particularly in organic chemistry . It’s often used as a reagent or catalyst in different types of reactions .
-
C-H Activation : This compound is suitable for C-H activation, a type of reaction where a carbon-hydrogen bond is cleaved and replaced with a carbon-X bond (X being any heteroatom) . The specific procedures and outcomes can vary greatly depending on the substrates and conditions used.
-
Fluorination Reactions : “1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate” can act as a source of electrophilic fluorine, making it useful in fluorination reactions . These reactions involve the introduction of a fluorine atom into a molecule and are important in the synthesis of many pharmaceuticals and agrochemicals.
-
Aryl Trifluoromethylation Reactions : This compound can also be used in aryl trifluoromethylation reactions . These reactions involve the introduction of a trifluoromethyl group (-CF3) into an aromatic ring, which can greatly influence the properties of the resulting compounds.
Safety And Hazards
This compound is classified as a skin irritant (Category 2), eye irritant (Category 2), and specific target organ toxicity – single exposure (Category 3) . It is recommended to avoid inhalation or direct skin contact, and to use personal protective equipment such as gloves and goggles when handling this compound .
Future Directions
properties
IUPAC Name |
1-fluoro-2,4,6-trimethylpyridin-1-ium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN.BF4/c1-6-4-7(2)10(9)8(3)5-6;2-1(3,4)5/h4-5H,1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRNLYYDDEUOXBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1=CC(=[N+](C(=C1)C)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BF5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30381379 | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-2,4,6-trimethylpyridinium tetrafluoroborate | |
CAS RN |
109705-14-8 | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridin-1-ium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30381379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Fluoro-2,4,6-trimethylpyridinium Tetrafluoroborate [Fluorinating Reagent] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(But-1-yn-1-yl)oxy]-4-methyl-1-(propan-2-yl)cyclohexane](/img/structure/B34750.png)
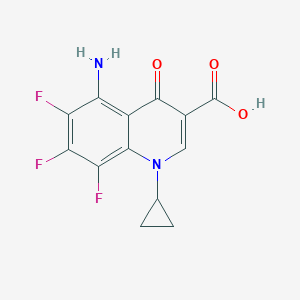
![Tris[2-(dimethylamino)ethyl]amine](/img/structure/B34753.png)
